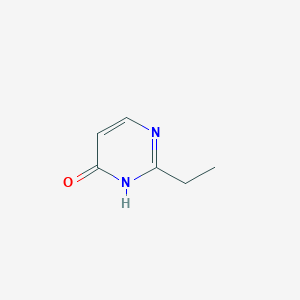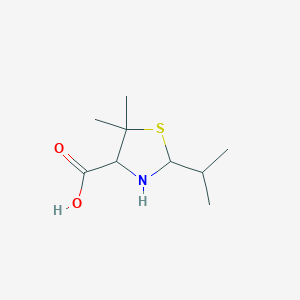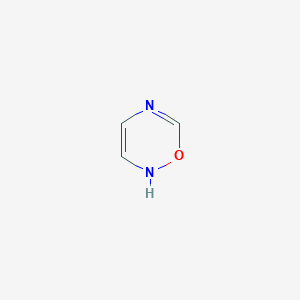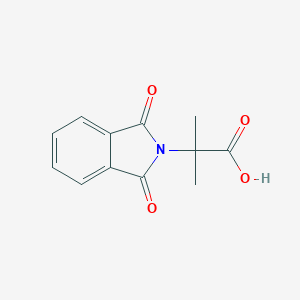
2-Méthoxy-N-méthylaniline
Vue d'ensemble
Description
2-Methoxy-N-methylaniline (2-MNA) is a type of amine compound that has a wide range of applications in the scientific research field. It has been used in various studies to investigate the biochemical, physiological, and cellular effects of certain compounds. 2-MNA is a versatile compound that can be used in a variety of laboratory experiments, and its advantages and limitations must be considered before using it in research.
Applications De Recherche Scientifique
Synthèse organique
2-Méthoxy-N-méthylaniline: est un intermédiaire précieux en synthèse organique. Son groupe méthoxy peut agir comme un groupe directeur dans les réactions de substitution électrophile, facilitant l'introduction de divers groupes fonctionnels dans le cycle aromatique. Ce composé est également utilisé dans la synthèse de colorants, d'agrochimiques et de produits pharmaceutiques en raison de sa capacité à subir des transformations telles que la N-alkylation et la O-déméthylation .
Science des matériaux
En science des matériaux, This compound sert de précurseur au développement de nouveaux matériaux organiques. Sa structure moléculaire permet la création de polymères aux propriétés électroniques spécifiques, ce qui la rend appropriée pour une utilisation dans les diodes électroluminescentes organiques (OLED) et autres dispositifs électroniques .
Synthèse chimique
Ce composé est utilisé en synthèse chimique pour produire des molécules plus complexes. Par exemple, il peut être utilisé pour synthétiser des ligands pour la catalyse par les métaux de transition, qui sont essentiels à la création de nouvelles réactions chimiques et à l'amélioration de l'efficacité des réactions existantes .
Chromatographie
This compound: peut être utilisée comme étalon en analyse chromatographique en raison de ses propriétés chimiques distinctes. Elle aide à l'étalonnage des équipements et sert de composé de référence pour l'identification et la quantification de composés similaires dans les mélanges .
Chimie analytique
En chimie analytique, This compound est utilisée pour développer des méthodes analytiques sensibles pour la détermination des amines aromatiques dans les produits commerciaux. Sa présence dans les teintures capillaires, par exemple, peut être détectée en utilisant la chromatographie liquide haute performance couplée à un détecteur électrochimique .
Recherche pharmaceutique
Les groupes méthoxy et méthylamino présents dans This compound en font un bloc de construction utile en recherche pharmaceutique. Il peut être incorporé dans la structure moléculaire des candidats médicaments pour modifier leurs propriétés pharmacocinétiques et pharmacodynamiques .
Mécanisme D'action
- In the context of its mode of action, it may participate in nucleophilic aromatic substitution reactions or interact with other molecules through π-electron systems .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
2-Methoxy-N-methylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methoxy-N-methylaniline are not well-studied. It is known that aniline derivatives can interact with various enzymes and proteins. For instance, N-methylaniline, a related compound, has been shown to undergo methylation reactions with methanol, catalyzed by cyclometalated ruthenium complexes
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Methoxy-N-methylaniline over time in laboratory settings have not been extensively studied. It is known that aniline derivatives can undergo various chemical reactions, which could potentially lead to changes in their effects on cellular function over time .
Metabolic Pathways
The metabolic pathways involving 2-Methoxy-N-methylaniline are not well-characterized. Aniline and its derivatives are known to undergo various metabolic reactions, including oxidation and conjugation . It is possible that 2-Methoxy-N-methylaniline could be metabolized through similar pathways, but this would need to be confirmed through experimental studies.
Propriétés
IUPAC Name |
2-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZWULOUXYKBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374852 | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-78-3 | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)










